molecular formula C9H12N2O4S B2948397 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one CAS No. 627841-56-9

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one

Cat. No. B2948397
CAS RN: 627841-56-9
M. Wt: 244.27
InChI Key: AIYFTPWBJWSADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one, also known as MS-PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Scientific Research Applications

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is in the study of COX-2 inhibition. 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one has been shown to be a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one in lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, one of the limitations of using 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research on 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one. One potential direction is the development of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one analogs with improved potency and selectivity for COX-2 inhibition. Additionally, the potential applications of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one in cancer treatment and other diseases require further investigation. Finally, the development of new methods for the synthesis of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency and selectivity for COX-2 inhibition make it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. Further research on 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one and its analogs could lead to new treatments for various diseases and improved understanding of COX-2 inhibition.

Synthesis Methods

The synthesis of 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one involves the reaction of 2-pyridone with morpholine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield 5-morpholin-4-ylsulfonyl-1H-pyridin-2-one with high purity and in good yields.

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFTPWBJWSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.